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Compound of Interest

Compound Name: m-PEG4-aldehyde

Cat. No.: B609252 Get Quote

An In-depth Technical Guide to m-PEG4-aldehyde for Researchers and Drug Development

Professionals

Introduction
Methoxy-poly(ethylene glycol)4-aldehyde, commonly abbreviated as m-PEG4-aldehyde, is a

heterobifunctional crosslinking reagent of significant interest in the fields of bioconjugation,

drug delivery, and proteomics. It features a methoxy-terminated tetra-polyethylene glycol (PEG)

chain and a terminal aldehyde group. The PEG component, a hydrophilic polymer, enhances

the solubility and biocompatibility of molecules to which it is attached, while the aldehyde group

provides a reactive handle for covalent modification of biomolecules.[1][2] This guide provides

a detailed overview of the structure, properties, and applications of m-PEG4-aldehyde,

complete with experimental protocols and logical diagrams to facilitate its use in research and

development.

Core Structure and Properties
The fundamental structure of m-PEG4-aldehyde consists of a short PEG chain (n=4) capped

with a methyl ether at one end and an aldehyde at the other. This configuration imparts both

hydrophilicity and specific reactivity. The IUPAC name for this compound is 3-[2-[2-(2-

methoxyethoxy)ethoxy]ethoxy]propanal.[3]

Physicochemical Data
The key physicochemical properties of m-PEG4-aldehyde are summarized in the table below

for easy reference and comparison.
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Property Value Reference

Molecular Formula C10H20O5 [3]

Molecular Weight 220.26 g/mol [3]

IUPAC Name

3-[2-[2-(2-

methoxyethoxy)ethoxy]ethoxy]

propanal

CAS Number 197513-96-5

Purity >95%

Appearance Varies (often an oil or solid) N/A

Solubility
Soluble in aqueous media,

DMSO, DMF, DCM

Chemical Structure Diagram
The following diagram illustrates the chemical structure of m-PEG4-aldehyde.

Chemical structure of m-PEG4-aldehyde.

Applications in Drug Development and Research
The unique properties of m-PEG4-aldehyde make it a versatile tool in various applications:

PEGylation: This is the process of covalently attaching PEG chains to biomolecules such as

proteins, peptides, or small molecule drugs. PEGylation can improve the pharmacokinetic

and pharmacodynamic properties of therapeutics by increasing their hydrodynamic size,

which in turn can extend their circulation half-life, enhance stability, and reduce

immunogenicity. The aldehyde group of m-PEG4-aldehyde specifically targets primary

amines (e.g., the N-terminus or lysine side chains of proteins) for conjugation.

ADC Linkers: In the development of Antibody-Drug Conjugates (ADCs), m-PEG4-aldehyde
can be incorporated as part of a linker system that connects a cytotoxic drug to a monoclonal

antibody. The PEG spacer enhances the solubility of the entire ADC construct.
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PROTACs: For Proteolysis Targeting Chimeras (PROTACs), m-PEG4-aldehyde can be used

to synthesize the linker that bridges a target protein ligand and an E3 ligase ligand. The

linker's properties, including its length and hydrophilicity, are critical for the efficacy of the

PROTAC.

Surface Modification: The hydrophilic PEG chain can be used to modify the surface of

nanoparticles, liposomes, and other drug delivery systems to improve their biocompatibility

and circulation time (the "stealth" effect).

Bioconjugation and Labeling: The aldehyde group readily reacts with molecules containing

hydrazide or aminooxy groups to form stable hydrazone or oxime linkages, respectively. This

specific reactivity is widely used for labeling biomolecules with fluorescent dyes, biotin, or

other reporter molecules.

Signaling Pathway and Reaction Mechanism
The primary reaction mechanism for m-PEG4-aldehyde in bioconjugation involves the reaction

of its aldehyde group with a primary amine on a biomolecule. This reaction proceeds via a two-

step process:

Schiff Base Formation: The aldehyde reacts with the amine to form an unstable Schiff base

(imine).

Reductive Amination: The Schiff base is then reduced by a mild reducing agent, such as

sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.

The following diagram illustrates this reaction pathway.
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m-PEG4-aldehyde Reaction with a Primary Amine

m-PEG4-CHO

Schiff Base (Imine)

 pH ~6-7.5

R-NH2 (Biomolecule)

Stable Secondary Amine Conjugate

 Reductive Amination

H2O

+

[H] (e.g., NaBH3CN)

Click to download full resolution via product page

Reaction pathway of m-PEG4-aldehyde with a primary amine.

Experimental Protocols
A detailed methodology for a typical PEGylation experiment to assess reaction kinetics is

provided below. This protocol is synthesized from established procedures and serves as a

guide for researchers.

Objective
To determine and compare the reaction kinetics of m-PEG4-aldehyde for the PEGylation of a

model protein.

Materials
Model protein (e.g., Lysozyme, BSA)

m-PEG4-aldehyde

Reaction Buffer: 100 mM phosphate buffer, pH 7.0

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) stock solution (1 M in water)
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Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine

Analytical Instruments: SDS-PAGE system, HPLC with a size-exclusion column, Mass

Spectrometer

Experimental Workflow Diagram

PEGylation Experimental Workflow

1. Prepare Protein Solution (1 mg/mL in Reaction Buffer)

2. Prepare m-PEG4-aldehyde Stock Solution

3. Initiate Reaction (Add PEG and NaBH3CN)

4. Incubate at Constant Temperature (e.g., 25°C)

5. Withdraw Aliquots at Time Points (0, 15, 30, 60, 120 min)

6. Quench Reaction in Aliquots

7. Analyze Samples (SDS-PAGE, HPLC, MS)

Click to download full resolution via product page
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Workflow for a typical protein PEGylation experiment.

Procedure
Protein Solution Preparation: Dissolve the model protein in the reaction buffer to a final

concentration of 1 mg/mL.

PEG-aldehyde Solution Preparation: Prepare a stock solution of m-PEG4-aldehyde in the

reaction buffer. The concentration should be calculated to achieve the desired molar excess

(e.g., 10-fold to 50-fold) in the final reaction mixture.

Reaction Initiation: Add the calculated volume of the m-PEG4-aldehyde stock solution to the

protein solution. Initiate the reductive amination by adding the reducing agent (e.g., to a final

concentration of 20 mM NaBH₃CN).

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C) with gentle

stirring.

Time-course Sampling: At specific time points (e.g., 0, 15, 30, 60, 120, and 240 minutes),

withdraw aliquots of the reaction mixture.

Reaction Quenching: Immediately quench the reaction in the aliquots by adding the

quenching solution. This will consume any unreacted aldehyde groups.

Analysis: Analyze the quenched samples to determine the extent of PEGylation over time.

SDS-PAGE: Visualize the increase in molecular weight of the protein as PEG chains are

attached.

HPLC-SEC: Separate and quantify the unreacted protein, mono-PEGylated, and multi-

PEGylated species.

Mass Spectrometry: Confirm the identity and determine the exact mass of the PEGylated

products.

Conclusion
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m-PEG4-aldehyde is a valuable and versatile reagent for researchers, scientists, and drug

development professionals. Its well-defined structure, which combines a hydrophilic PEG

spacer with a reactive aldehyde group, allows for precise and controlled modification of

biomolecules. This guide has provided a comprehensive overview of its structure, properties,

and applications, along with practical experimental guidance. The ability to enhance the

therapeutic properties of biomolecules through PEGylation, coupled with its utility in

constructing complex systems like ADCs and PROTACs, ensures that m-PEG4-aldehyde will

remain a cornerstone of modern bioconjugation chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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